pTH (44-68) (human)

Calcium transport PTH fragment activity Functional assay

pTH (44-68) is a 25-amino-acid mid-C-terminal fragment with no activity at PTH1R or C-PTH receptors, making it an essential negative control for calcium transport and adenylate cyclase assays. It is also a critical discrimination tool in receptor-binding studies and midregion-specific RIAs. Choose this fragment for defined experimental specificity, not generic substitution.

Molecular Formula C117H199N41O41
Molecular Weight 2836.1 g/mol
CAS No. 64421-69-8
Cat. No. B1591451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepTH (44-68) (human)
CAS64421-69-8
SynonymshPTH (44-68)
parathyroid hormone (44-68)
Molecular FormulaC117H199N41O41
Molecular Weight2836.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1
InChIKeyFPGANZUTDSOUMV-HZUDAGDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTH (44-68) (CAS: 64421-69-8): A C-Terminal Parathyroid Hormone Fragment for Receptor Discrimination and Immunoassay Development


Parathyroid hormone (44-68), also designated PTH (44-68) or hPTH (44-68) (human), is a synthetic 25-amino-acid peptide fragment corresponding to residues 44 through 68 of the full-length 84-amino-acid human parathyroid hormone [1]. This mid-carboxylterminal fragment lacks the adenylate cyclase-stimulating activity characteristic of intact PTH and its N-terminal fragments [2], and does not stimulate membrane-associated protein kinase C . Its primary research utility derives from its selective immunological reactivity and its inability to bind either the classical PTH/PTHrP receptor or the C-PTH receptor, distinguishing it functionally from both N-terminal and longer C-terminal PTH fragments [3].

Why PTH (44-68) Cannot Be Replaced by N-Terminal or Full-Length PTH Fragments in Experimental Workflows


PTH fragments exhibit fundamentally divergent receptor-binding and signaling profiles that preclude generic substitution. While full-length PTH (1-84) and the N-terminal fragment PTH (1-34) potently activate the classical PTH/PTHrP receptor (PTH1R) and stimulate adenylate cyclase, PTH (44-68) demonstrates no displacement of radioligands at either the classical PTH/PTHrP receptor or the distinct C-PTH receptor [1]. Furthermore, PTH (44-68) fails to stimulate calcium uptake, whereas PTH (1-34) and intact PTH (1-84) significantly increase ⁴⁵Ca uptake in functional assays [2]. In immunological applications, antisera raised against different PTH regions display unique cross-reactivity patterns; hPTH (44-68) shows no immunoreactivity with certain C-terminal–directed antisera, unlike longer C-terminal fragments such as hPTH (39-84) which are 5–6 times more potent on a molar basis in displacing tracer [3]. These qualitative and quantitative differences mandate compound-specific selection based on the experimental endpoint.

Quantitative Evidence for PTH (44-68) Differentiation: Comparative Data vs. PTH (1-34), PTH (1-84), and PTH (39-84)


Functional Activity Comparison: PTH (44-68) Lacks Calcium Transport Stimulation Observed with PTH (1-34) and PTH (1-84)

In isolated toad bladder sacs, intact PTH (1-84) and synthetic PTH (1-34) significantly stimulated ⁴⁵Ca uptake without affecting ⁴⁵Ca efflux. By contrast, synthetic PTH (44-68) at the identical concentration (1 µg/mL) had no effect on either ⁴⁵Ca uptake or ⁴⁵Ca efflux [1]. This demonstrates a complete absence of calcium transport activity in the PTH (44-68) fragment relative to N-terminal and full-length peptides.

Calcium transport PTH fragment activity Functional assay

Receptor Binding Discrimination: PTH (44-68) Shows No Displacement at Either Classical PTH/PTHrP Receptor or C-PTH Receptor

In radioreceptor assays using osteoblast-like ROS 17/2.8 cells, PTH (44-68) showed no displacement of radiolabeled PTH-(1-84) or PTH-(19-84) [1]. By comparison, PTH-(1-84) and mutPTH-(19-84) bound with high affinity (Kd = 20–30 nM), while PTH-(39-84) exhibited lower affinity binding (Kd = 400–800 nM) [1]. This establishes that PTH (44-68) lacks the receptor-binding determinants present in both N-terminal and longer C-terminal PTH fragments.

Receptor binding C-PTH receptor Radioligand displacement

Adenylate Cyclase Activity: PTH (44-68) Lacks cAMP-Stimulating Activity Present in PTH (1-34) and Intact PTH

Unlike intact PTH and the N-terminal fragment PTH (1-34), which potently stimulate adenylate cyclase, PTH (44-68) is documented to lack adenylate cyclase-stimulating activity entirely [1][2]. This functional deficiency is a defining characteristic of the mid-carboxylterminal fragment and underlies its inability to recapitulate cAMP-dependent biological responses observed with N-terminal fragments.

cAMP Adenylate cyclase Signal transduction

Immunoassay Performance: hPTH (44-68) as a Mid-Region-Specific Radioligand with Documented Sensitivity Profile

In a comparative study of radioligands for midregion-specific radioimmunoassay (RIA) of hPTH, ¹²⁵I-hPTH (44-68) was directly compared with ¹²⁵I-(Tyr⁴³)hPTH (43-68). Using three different anti-PTH sera, RIAs employing ¹²⁵I-hPTH (44-68) were 15–50% less sensitive to hPTH (1-84) than those using ¹²⁵I-(Tyr⁴³)hPTH (43-68) [1]. However, ¹²⁵I-hPTH (44-68) demonstrated superior stability, showing less susceptibility to degradation from plasma or serum compared with the Tyr⁴³-modified analog [1].

Radioimmunoassay Midregion specificity Radioligand

Immunoreactivity Discrimination: hPTH (44-68) Shows No Cross-Reactivity in C-Terminal-Directed Antisera Unlike hPTH (39-84)

In immunological characterization studies using two antisera (C-52 and C-97) raised against bPTH (1-84), hPTH (44-68) and hPTH (39-68) did not react in either assay [1]. By contrast, hPTH (39-84) was 5–6 times more potent than hPTH (1-84) on a molar basis in displacing the tracer [1]. This demonstrates that hPTH (44-68) lacks the immunoreactive determinants present in the larger C-terminal fragment hPTH (39-84).

Immunoreactivity Cross-reactivity C-terminal fragments

Protein Kinase C Activation: PTH (44-68) Does Not Stimulate Membrane-Associated PKC Unlike PTH (1-34)

Technical documentation from commercial vendors indicates that PTH (44-68) does not stimulate membrane-associated protein kinase C (PKC), in contrast to PTH (1-34) which is known to activate PKC signaling in cells expressing PTH1R [1]. This distinction further defines the signaling limitations of the mid-carboxylterminal fragment relative to the N-terminal active fragment.

Protein kinase C PKC activation Signal transduction

Validated Application Scenarios for PTH (44-68) Based on Comparative Evidence


Negative Control in PTH Fragment Calcium Transport and Functional Assays

PTH (44-68) is optimally deployed as a negative control peptide in functional assays measuring calcium transport or adenylate cyclase stimulation. Direct comparative evidence demonstrates that at identical concentrations (1 µg/mL), PTH (44-68) produces no effect on ⁴⁵Ca uptake or efflux, whereas PTH (1-34) and PTH (1-84) significantly stimulate calcium uptake [1]. This makes the compound a validated specificity control for distinguishing active N-terminal fragment effects from inactive mid-C-terminal fragment behavior.

Receptor-Binding Specificity Probe for C-PTH Receptor Discrimination

PTH (44-68) serves as a critical discrimination tool in receptor-binding studies. Unlike PTH-(39-84) (Kd = 400–800 nM) and PTH-(1-84) (Kd = 20–30 nM), PTH (44-68) shows no displacement of radiolabeled ligands at either the classical PTH/PTHrP receptor or the C-PTH receptor in ROS 17/2.8 osteoblast-like cells [2]. This unique binding profile enables researchers to confirm that observed cellular responses are mediated through the C-PTH receptor rather than through off-target interactions with fragments spanning the 44-68 region.

Radioligand or Tracer in Midregion-Specific PTH Radioimmunoassays

hPTH (44-68) is an established radioligand for midregion-specific radioimmunoassays (RIAs) of human parathyroid hormone. Comparative studies document that ¹²⁵I-hPTH (44-68) exhibits superior plasma stability relative to Tyr-modified analogs while retaining sufficient sensitivity (15–50% lower than ¹²⁵I-(Tyr⁴³)hPTH (43-68) across three anti-PTH sera) for clinical sample discrimination [3]. Additionally, the peptide's specific cross-reactivity with antisera recognizing residues 53–63 but not residues 28–48 or 64–84 enables defined midregion assay specificity [4].

Immunological Blocking Reagent for Region-Specific Antibody Saturation

In immunoassay development, hPTH (44-68) is employed as a blocking reagent to saturate unwanted midregion antibody components in multivalent antisera. Published methods demonstrate that a molar excess of hPTH (44-68) effectively blocks midregion-directed antibody populations, enabling the development of region-specific assays targeting the 68-84 C-terminal region without cross-reactivity interference [5]. This application exploits the peptide's lack of immunoreactivity with late C-terminal–directed antisera (in contrast to hPTH (39-84) which is 5–6× more potent than hPTH (1-84) on a molar basis) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for pTH (44-68) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.